molecular formula C22H25N5O4 B2792787 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1797287-71-8

2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2792787
CAS No.: 1797287-71-8
M. Wt: 423.473
InChI Key: BNDNEFSNJOSYPH-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a 1,2,4-triazol-1-yl core substituted with a cyclopropyl group at position 4, a pyridin-3-yl moiety at position 3, and a 5-oxo functional group. The acetamide side chain is further modified with a 2-(3,4-dimethoxyphenyl)ethyl group. The cyclopropyl and pyridinyl groups enhance rigidity and electronic properties, while the dimethoxyphenyl moiety may contribute to membrane permeability or receptor binding .

Properties

IUPAC Name

2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-30-18-8-5-15(12-19(18)31-2)9-11-24-20(28)14-26-22(29)27(17-6-7-17)21(25-26)16-4-3-10-23-13-16/h3-5,8,10,12-13,17H,6-7,9,11,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDNEFSNJOSYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the cyclopropyl and pyridinyl groups via substitution reactions.
  • Coupling of the triazole intermediate with the dimethoxyphenethyl acetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the cyclopropyl group may yield a cyclopropanone derivative, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide would need to be determined through experimental studies.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Triazole derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals. Their diverse reactivity and functional group compatibility make them versatile tools in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological properties. Key structural analogues include:

Compound Name Structural Features Key Differences Biological Activity
Example 83 (from ) Pyrazolo[3,4-d]pyrimidin-1-yl core, fluorophenyl, chromen-4-one Lacks triazole ring; contains chromen-4-one instead of 5-oxo-triazole Kinase inhibition (hypothetical)
Intermediate 27 (from ) Pyrazolo[3,4-d]pyrimidin-3-yl, fluorophenyl, acetamide Substituted pyrazole vs. triazole core; no cyclopropyl group Anticancer candidates (reported in patents)
BAC-C12 (from ) Quaternary ammonium compound with alkyl chain Entirely different scaffold (surfactant vs. heterocyclic acetamide) Antimicrobial activity

Methodological Insights

Similarity Assessment : Computational methods such as Tanimoto coefficients or pharmacophore mapping are critical for comparing structural analogues . For instance, the triazole core in the target compound shares partial overlap with pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 83) in terms of planar heterocyclic geometry, but differences in substituents significantly alter target selectivity .

CMC Determination : While BAC-C12 () is a surfactant, the methods described (spectrofluorometry, tensiometry) highlight the importance of physicochemical profiling for comparing solubility or aggregation behavior, even across disparate compound classes .

Crystallographic Analysis : Tools like SHELX and WinGX () enable precise structural comparisons. For example, the cyclopropyl group in the target compound may induce torsional strain, distinguishable via SHELXL-refined X-ray data, unlike the more flexible alkyl chains in BAC-C12 .

Key Research Findings

  • Bioactivity : The dimethoxyphenylethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler acetamide derivatives (e.g., Intermediate 27) .
  • Synthetic Challenges : The cyclopropyl-triazole moiety requires specialized ring-opening reactions, contrasting with the Suzuki coupling used for pyrazolo[3,4-d]pyrimidines in Example 83 .
  • Stability : The 5-oxo group in the triazole core increases hydrolytic stability relative to analogues with ester or amide linkages .

Limitations and Contradictions in Evidence

  • emphasizes that similarity metrics (e.g., Tanimoto coefficients) can overestimate functional overlap between structurally distinct compounds.

Biological Activity

The compound 2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a novel triazole derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring , which is known for diverse biological activities.
  • A cyclopropyl group , contributing to its unique pharmacological properties.
  • A pyridine moiety , which enhances its interaction with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC20H21N5O3
Molecular Weight379.4 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various pathogens:

  • Antibacterial Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds in the triazole class have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies on related triazole compounds have shown promising results in inhibiting cancer cell proliferation:

  • Cytotoxicity Testing : In vitro studies have indicated that triazole derivatives can inhibit the growth of various cancer cell lines, with IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cells .

The mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and bacterial resistance mechanisms.
  • Receptor Modulation : It could modulate receptor activities linked to inflammatory responses and cellular proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

  • The presence of the cyclopropyl group enhances lipophilicity and may improve cellular uptake.
  • Substituents on the pyridine ring can significantly affect binding affinity to target proteins.

Study 1: Antibacterial Efficacy

In a comparative study, derivatives of the triazole class were tested against Pseudomonas aeruginosa. The results indicated that modifications in the side chains significantly influenced antibacterial potency.

Study 2: Anticancer Activity

A small library of triazole derivatives was synthesized and screened against human cancer cell lines. The most active compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Monitor intermediates via LC-MS to minimize side reactions .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?

Answer:

  • X-ray crystallography : Resolves 3D conformation, confirming triazole-pyridine spatial arrangement and cyclopropane ring geometry .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., dimethoxyphenyl ethyl group at δ 3.8–4.2 ppm) .
  • High-resolution mass spectrometry (HR-MS) : Confirms molecular weight (e.g., calculated for C₂₀H₂₃N₅O₄: 397.18 g/mol) .

Basic: What preliminary biological assays are recommended to screen this compound’s activity?

Answer:

  • Enzyme inhibition assays : Target kinases or proteases due to the triazole core’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
  • Solubility profiling : Measure logP values to assess bioavailability; modify with PEGylation if solubility <1 mg/mL .

Advanced: How can computational methods elucidate reaction mechanisms for triazole ring formation?

Answer:

  • Density functional theory (DFT) : Calculate transition states for cyclopropane-triazole bond formation, identifying energy barriers and regioselectivity .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
  • ICReDD’s reaction path search : Combine quantum calculations with experimental data to predict optimal pathways .

Advanced: How should researchers resolve contradictory bioactivity data across studies?

Answer:

  • Variable standardization : Ensure consistent assay conditions (pH, temperature, cell passage number) .
  • Purity analysis : Use HPLC (>98% purity) to rule out impurities as confounding factors .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Advanced: What strategies improve the compound’s metabolic stability without compromising activity?

Answer:

  • Isosteric replacement : Substitute metabolically labile groups (e.g., cyclopropane with fluorinated analogs) .
  • Prodrug design : Mask acetamide as an ester to enhance plasma stability .
  • In vitro microsomal assays : Test liver microsome degradation to guide structural modifications .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

  • Core modifications : Replace pyridin-3-yl with pyrazinyl to test π-π stacking effects .
  • Substituent variation : Systematically alter dimethoxyphenyl groups to methoxy/ethoxy/hydroxy derivatives .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding motifs .

Advanced: What methodologies address solubility challenges in in vivo studies?

Answer:

  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to enhance aqueous solubility .
  • Co-solvent systems : Optimize PEG-400/water ratios for intravenous administration .
  • Solid dispersion : Spray-dry with polyvinylpyrrolidone (PVP) to improve dissolution rates .

Advanced: How can degradation pathways be characterized under physiological conditions?

Answer:

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions .
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed acetamide or triazole ring cleavage) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life .

Advanced: What experimental designs validate synergistic effects with existing therapeutics?

Answer:

  • Combinatorial screening : Test the compound alongside cisplatin or paclitaxel in a 5×5 dose matrix .
  • Isobologram analysis : Calculate combination indices (CI <1 indicates synergy) .
  • Transcriptomic profiling : Use RNA-seq to identify pathways enhanced by combination therapy .

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